molecular formula C10H7N3O4S B2731942 (2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one CAS No. 684238-49-1

(2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one

Cat. No. B2731942
CAS RN: 684238-49-1
M. Wt: 265.24
InChI Key: XIFQRYJMEWTNOA-VMPITWQZSA-N
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Description

(2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one, commonly known as HNT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HNT belongs to the class of thiazolidinones, which are known for their diverse biological activities such as anti-inflammatory, anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Antimicrobial Applications

A notable application of thiazolidinone derivatives includes their potential as antimicrobial agents. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities against a variety of pathogens. For instance, the synthesis and biological evaluation of 4-thiazolidinone derivatives have demonstrated their efficacy as antitubercular and antimicrobial agents, indicating their potential in combating infectious diseases (Samadhiya et al., 2014). Further research into 2,5-disubstituted-4-thiazolidinone derivatives has also underscored their significant antimicrobial activity, showcasing the versatility of these compounds in addressing microbial resistance (Deep et al., 2014).

Anticancer Properties

The anticancer properties of thiazolidinone derivatives have been extensively explored, revealing their potential in cancer therapy. Research has identified certain thiazolidinone analogs capable of inducing apoptosis selectively in cancer cells, offering a promising avenue for developing novel anticancer therapeutics (Wu et al., 2006). The exploration of novel 5-benzylidene-2,4-thiazolidinedione analogs in type-2 diabetes models has also highlighted their hypoglycemic and hypolipidemic activities, suggesting a broader therapeutic potential (Mehendale-Munj et al., 2011).

Synthetic and Theoretical Chemistry

In synthetic and theoretical chemistry, thiazolidinone derivatives serve as a focus for methodological studies and compound synthesis. Spectroscopic characterization and density functional theory (DFT) studies have provided insights into the structural and electronic properties of these compounds, facilitating their application in material science and molecular design (Djafri et al., 2020). Moreover, the synthesis and supramolecular self-assembly investigations of thioxothiazolidinone derivatives have revealed their potential in developing new materials and nanostructures, driven by non-covalent interactions and molecular recognition processes (Andleeb et al., 2017).

properties

IUPAC Name

(2E,5E)-2-hydroxyimino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4S/c14-9-8(18-10(11-9)12-15)5-6-1-3-7(4-2-6)13(16)17/h1-5,15H,(H,11,12,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFQRYJMEWTNOA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NO)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N/C(=N\O)/S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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